3-amino-N-isopentylbenzamide
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Overview
Description
“3-amino-N-(3-methylbutyl)benzamide” is a chemical compound . It is similar to 3-Aminobenzamide, which is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Molecular Structure Analysis
The molecular structure of “3-amino-N-(3-methylbutyl)benzamide” can be found in various databases . The molecular formula is C13H20N2O, with an average mass of 220.311 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-amino-N-(3-methylbutyl)benzamide” include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Inhibition of Poly(ADP-Ribose) Synthesis and Cellular Effects
3-amino-N-(3-methylbutyl)benzamide is closely related to 3-aminobenzamide, which is used to study the functions of poly(adenosine diphosphate-ribose) or poly(ADP-ribose). This compound has been shown to inhibit poly(ADP-ribose) synthetase, affecting cell viability, glucose metabolism, and DNA synthesis. However, its application in research is limited by the challenge of administering a dose that inhibits the synthetase without producing additional metabolic effects (Milam & Cleaver, 1984).
Neuroleptic Activity and Anticonvulsant Properties
Benzamides, including derivatives similar to 3-amino-N-(3-methylbutyl)benzamide, have been synthesized and evaluated for their neuroleptic activity. These compounds have shown potential in treating psychosis due to their significant inhibitory effects on stereotyped behavior in rats. The introduction of specific groups to the benzamide structure enhances activity, suggesting these compounds' potential in developing potent drugs with few side effects (Iwanami et al., 1981).
Anticancer and Antiproliferative Effects
Compounds structurally related to 3-amino-N-(3-methylbutyl)benzamide have been identified as potent histone deacetylase (HDAC) inhibitors with significant antitumor activity. These compounds block cancer cell proliferation, induce histone acetylation, and promote apoptosis, highlighting their promise as anticancer drugs. One such compound, MGCD0103, has entered clinical trials, underscoring the potential therapeutic applications of benzamide derivatives in cancer treatment (Zhou et al., 2008).
Antimicrobial and Antibacterial Applications
The synthesis of N-(3-Hydroxy-2-pyridyl)benzamides, structurally similar to 3-amino-N-(3-methylbutyl)benzamide, has demonstrated antimicrobial activity against various bacteria. These compounds' ability to inhibit bacterial growth suggests their potential in developing new antibacterial agents, especially against resistant strains (Mobinikhaledi et al., 2006).
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other amines, potentially through hydrogen bonding or electrostatic interactions .
Biochemical Pathways
Given its structural similarity to other amines, it may be involved in pathways related to amine metabolism . .
Pharmacokinetics
Based on its chemical structure, it is likely to have good gastrointestinal absorption and oral bioavailability
Result of Action
Given its structural similarity to other amines, it may have similar effects, such as modulating neurotransmission or other cellular processes . More research is needed to elucidate the specific effects of this compound.
Action Environment
The action, efficacy, and stability of 3-amino-N-isopentylbenzamide are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the environment
Biochemical Analysis
Biochemical Properties
It is known that amides, such as 3-amino-N-isopentylbenzamide, play crucial roles in biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with different dosages .
Properties
IUPAC Name |
3-amino-N-(3-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)6-7-14-12(15)10-4-3-5-11(13)8-10/h3-5,8-9H,6-7,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLBLVWVHCBNSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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